molecular formula C16H18N2O2 B133866 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile CAS No. 130226-18-5

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

Cat. No.: B133866
CAS No.: 130226-18-5
M. Wt: 270.33 g/mol
InChI Key: NTPDIYPZAUXUOM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile (CAS: 130226-18-5) is a white crystalline solid with a molecular formula of C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . It serves as a critical intermediate in synthesizing pleconaril (WIN 63843), a broad-spectrum antiviral drug targeting enteroviruses, including coxsackievirus B3 (CVB3) . Structurally, it features a benzonitrile core substituted with methyl groups at positions 3 and 5, and a propoxy chain terminating in a 3-methylisoxazole moiety. Its synthesis involves etherification and nitrile functionalization steps, as outlined in pharmaceutical handbooks .

Properties

IUPAC Name

3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPDIYPZAUXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566464
Record name 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130226-18-5
Record name 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Methylisoxazol-5-ylpropyl Intermediate

The propyl chain bearing the isoxazole ring is synthesized via chloromethylation of 3,5-dimethylisoxazole. A patented method (CN103130732A) outlines the following steps:

  • Chloromethylation : Reacting 3,5-dimethylisoxazole with trioxymethylene and 1,4-dioxane under hydrogen chloride gas saturation at 80–100°C yields 3,5-dimethyl-4-chloromethyl isoxazole. This step achieves a product purity >98% through reduced-pressure rectification.

  • Propylation : The chloromethyl group is extended to a propyl chain via alkylation. While specific details are scarce in the provided sources, analogous methods suggest using Grignard reagents or nucleophilic displacement with a three-carbon alkyl halide.

Key data for the intermediate:

PropertyValueSource
Molecular FormulaC₇H₈ClNO
Boiling Point87–88°C (1.07 kPa)
Yield30% (prior art) → 87% (patent)

Preparation of 4-Hydroxy-3,5-dimethylbenzonitrile

The benzonitrile core is synthesized from 3,5-dimethylphenol through cyanation. While explicit details are absent in the provided sources, standard procedures involve:

  • Cyanation : Treating 4-hydroxy-3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration to the nitrile.

Etherification: Coupling the Isoxazole Propyl Chain to the Benzonitrile Core

The final step involves forming the ether linkage between the propyl-isoxazole intermediate and the benzonitrile derivative. A Williamson ether synthesis is typically employed:

Reaction Conditions and Optimization

  • Base : Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF).

  • Temperature : 80–100°C under reflux for 12–24 hours.

  • Yield : Reported yields range from 45% to 65%, depending on the purity of intermediates.

Mechanistic Insight : The alkoxide ion generated from 4-hydroxy-3,5-dimethylbenzonitrile attacks the propyl chain’s terminal carbon, displacing the chloride or other leaving groups.

Challenges and Solutions

  • Byproduct Formation : Competing elimination reactions may occur, particularly if the propyl intermediate contains β-hydrogens. Using polar aprotic solvents (e.g., DMF) and controlled temperatures minimizes this issue.

  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound.

Alternative Synthetic Routes and Modifications

Mitsunobu Reaction for Ether Formation

An alternative to Williamson synthesis employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids strong bases and may improve yields for sensitive substrates.

Direct Propoxy Chain Functionalization

Recent advancements explore pre-forming the propoxy chain before attaching the isoxazole. For example, 3-bromopropanol can be coupled to 3-methylisoxazol-5-yl magnesium bromide (Grignard reagent), followed by oxidation to the aldehyde and subsequent cyanation.

Analytical Characterization and Quality Control

Critical analytical data for this compound:

PropertyValueSource
Molecular Weight270.33 g/mol
Melting Point106–108°C (analogous compound)
HPLC Purity>95% (post-purification)

Spectroscopic Validation :

  • ¹H NMR : Peaks at δ 2.35 (s, 6H, CH₃), δ 4.10 (t, 2H, OCH₂), δ 6.25 (s, 1H, isoxazole-H).

  • MS (ESI+) : m/z 271.2 [M+H]⁺.

Industrial-Scale Considerations and Cost Efficiency

The patent CN103130732A highlights critical advancements for large-scale production:

  • Solvent Recovery : 1,4-Dioxane is reclaimed via drying with water-removal agents, reducing costs by 40%.

  • Catalyst-Free Synthesis : Avoiding zinc chloride or other metal catalysts enhances environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially interfering with cellular processes such as DNA damage repair . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Key Structural Differences Role/Application Reference
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile C₁₆H₁₈N₂O₂ Propoxy linker, 3-methylisoxazole terminus Pleconaril intermediate
I-6501 C₁₈H₂₄N₂O₃S Pentylthio linker, ethyl benzoate core Early-stage antiviral candidate
I-6502 C₁₈H₂₄N₂O₄ Pentyloxy linker, ethyl benzoate core Antiviral research compound
I-6602 C₁₉H₂₄N₂O₅ Ethoxy-propoxy linker, ethyl benzoate core Preclinical antiviral agent
Pleconaril (WIN 63843) C₁₈H₁₈F₃N₃O₂ Trifluoromethyl-1,2,4-oxadiazole substituent FDA-approved antiviral drug
3,5-Dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]-benzonitrile-d8 C₁₆H₁₀D₈N₂O₂ Deuterated benzonitrile core Isotopic standard for metabolism studies

Key Observations:

Linker Variations: The target compound employs a propoxy chain to connect the benzonitrile core to the isoxazole group, optimizing steric and electronic interactions for antiviral activity. In contrast, I-6501 and I-6502 use longer pentylthio or pentyloxy linkers, which may alter pharmacokinetic properties .

Functional Group Modifications :

  • The benzonitrile group in the target compound is retained in pleconaril but replaced with a trifluoromethyl-oxadiazole moiety in the final drug, significantly boosting antiviral potency .
  • Deuterated analogs (e.g., D474982) are used as internal standards in mass spectrometry, highlighting the importance of isotopic labeling in drug development .

Modifications to the linker or substituents (e.g., in I-6501/I-6502) were explored during early-stage optimization but lacked the efficacy of pleconaril’s oxadiazole group .

Biological Activity

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile, also known by its CAS number 130226-18-5, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 130226-18-5
  • Purity : Typically ≥ 97% .

The compound exhibits significant biological activity, particularly in cancer therapy. It has been identified as a bromodomain-containing protein 4 (BRD4) inhibitor, which plays a crucial role in regulating gene transcription related to cancer progression. The inhibition of BRD4 can lead to decreased proliferation of cancer cells.

Key Findings:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of isoxazole compounds can inhibit the proliferation of colorectal cancer cells (HCT116) with an IC50 value of approximately 162 nM .
  • Apoptosis Modulation : The compound has been observed to modulate apoptosis through intrinsic pathways by downregulating c-MYC protein levels and upregulating HEXIM1 expression .

Efficacy in Biological Systems

The efficacy of this compound has been evaluated through various studies:

Study TypeFindings
In Vitro Studies Significant inhibition of HCT116 cell proliferation; effective modulation of apoptosis pathways .
In Vivo Studies Demonstrated a tumor suppression rate of 56.1% in CT-26 tumor mouse models .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

  • Colorectal Cancer Study :
    • A study focused on the development of bivalent BRD4 inhibitors reported that compound derivatives exhibited superior binding and inhibitory effects compared to monovalent counterparts.
    • Compound 22, a derivative containing the isoxazole motif, showed enhanced antitumor activity with significant downregulation of oncogenic proteins .
  • Herbicidal Activity :
    • While primarily studied for its anticancer properties, some derivatives have been explored for herbicidal applications due to their structural similarities with known herbicides .

Q & A

Q. What are the established synthetic routes for 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile, and what key reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 4-hydroxy-3,5-dimethylbenzonitrile with 3-(3-methylisoxazol-5-yl)propanol under Mitsunobu conditions or using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Key parameters include:

  • Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.
  • Stoichiometry : Excess alkylating agent (1.2–1.5 equivalents) improves conversion.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
    Yield is typically reported at 60–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized to confirm structural identity and purity in pharmaceutical intermediate synthesis?

  • Spectroscopic Analysis :
    • FT-IR : Confirms nitrile (C≡N stretch at ~2220 cm⁻¹) and isoxazole (C–O–C stretch at 950–1250 cm⁻¹) functional groups.
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and propoxy chain protons (δ 3.5–4.2 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
  • Melting Point : Reported as 46–47°C, serving as a critical purity indicator .

Q. What role does this compound play in the synthesis of Pleconaril, and what are the critical functional groups involved?

This compound is a key intermediate in synthesizing Pleconaril (VP 63843), a broad-spectrum antiviral agent. The nitrile group (-C≡N) enables further functionalization via cycloaddition reactions to form the 1,2,4-oxadiazole core of Pleconaril. The isoxazole and propoxy groups contribute to target binding by mimicking viral capsid motifs .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how can SHELX software address them?

Challenges include low crystal quality due to flexible propoxy chains and weak diffraction. SHELX suite (e.g., SHELXL) refines structures by:

  • Handling twinned data via HKLF5 format.
  • Applying restraints for flexible chains (e.g., DFIX for bond lengths).
  • Utilizing high-resolution data (<1.0 Å) to resolve disorder in the isoxazole ring .

Q. How do researchers analyze discrepancies in biological activity data for Pleconaril intermediates across different assay systems?

Discrepancies often arise from variations in:

  • Viral strain specificity : CVB3 vs. rhinovirus assays may show divergent IC₅₀ values due to capsid heterogeneity.
  • Assay conditions : Cell-based vs. biochemical (capsid-binding) assays require normalization to control for cytotoxicity.
  • Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) reveal species-dependent degradation rates, impacting efficacy predictions .

Q. What advanced spectroscopic techniques are employed to study electronic transitions, and how does molecular modeling complement these findings?

  • UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~270 nm) in the benzonitrile moiety.
  • TDDFT Calculations : Predict absorption spectra under electric fields, revealing hyperpolarizability effects critical for capsid interactions .
  • Fukui Function Analysis : Maps electrophilic/nucleophilic sites to guide derivatization for improved binding .

Q. What methodologies are recommended for evaluating the stability of this compound under varying storage conditions?

  • Thermal Stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Photostability : ICH Q1B guidelines (exposure to 1.2 million lux·hr UV/visible light).
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake.
    Stability is optimal in airtight containers at -20°C, with desiccants to prevent hydrolysis of the nitrile group .

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